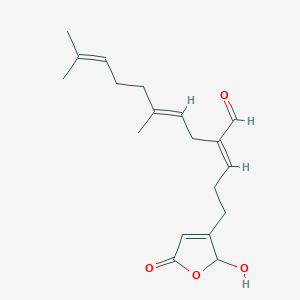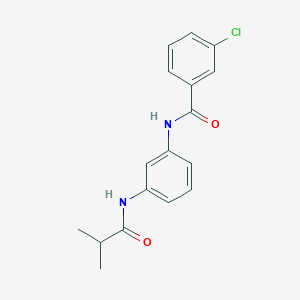![molecular formula C18H20N2O3 B238784 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B238784.png)
4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide, also known as EPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EPB belongs to the class of benzamide derivatives, which are widely used as drugs and have shown promising results in treating various diseases such as cancer, Parkinson's disease, and schizophrenia.
Mechanism Of Action
The mechanism of action of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide is not fully understood. However, studies have suggested that 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is known to play a critical role in the regulation of gene expression, and its inhibition leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical And Physiological Effects
4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. Moreover, 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
Advantages And Limitations For Lab Experiments
4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer activity has been extensively studied, making it a well-established compound for research purposes. However, 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide also has some limitations. It is not water-soluble, which makes it difficult to administer in vivo, and its mechanism of action is not fully understood, which limits its potential applications in drug development.
Future Directions
There are several future directions for research on 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide. One potential area of research is the development of water-soluble derivatives of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide, which could improve its bioavailability and make it more suitable for in vivo studies. Another area of research is the identification of the specific molecular targets of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide, which could provide insights into its mechanism of action and potential applications in drug development. Additionally, further studies are needed to investigate the potential applications of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide in the treatment of chronic pain and inflammatory diseases.
Synthesis Methods
The synthesis of 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopropionyl aniline. The final product is obtained by the addition of ethyl alcohol to the reaction mixture.
Scientific Research Applications
4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, 4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
properties
Product Name |
4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-6-5-7-15(12-14)20-18(22)13-8-10-16(11-9-13)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
FZAHMLRAQSEQJD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)